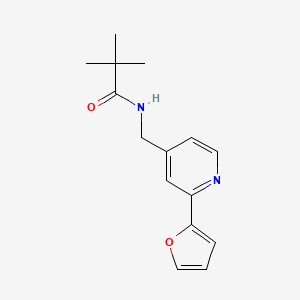

N-((2-(furan-2-yl)pyridin-4-yl)methyl)pivalamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)14(18)17-10-11-6-7-16-12(9-11)13-5-4-8-19-13/h4-9H,10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBQLHDYDJSRAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC(=NC=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)pivalamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)pivalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)pivalamide involves its interaction with specific molecular targets. The furan and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, which can influence the binding affinity to enzymes or receptors. The pivalamide group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s key structural differentiator is the furan-2-yl group , which contrasts with analogs bearing halogen, methoxy, or iodine substituents. Below is a comparison with selected pyridine-pivalamide derivatives:

Key Observations :

Cost Comparison :

- Iodine-containing analogs (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide) are priced at $500–6,000/g , reflecting the expense of halogenation and purification.

- Simpler derivatives (e.g., N-(5-fluoropyridin-2-yl)pivalamide) cost $240–3,000/g , suggesting the target compound’s price would fall between these ranges, depending on furan availability.

Physicochemical and Pharmacological Properties

Stability and Reactivity

Q & A

Basic: What are the recommended synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)pivalamide?

Methodological Answer:

The synthesis typically involves two key steps:

Pyridine-Furan Coupling: A Suzuki-Miyaura cross-coupling reaction between a halogenated pyridine (e.g., 2-chloro-4-(bromomethyl)pyridine) and furan-2-ylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF at 80–100°C .

Pivalamide Formation: The intermediate (2-(furan-2-yl)pyridin-4-yl)methanamine is reacted with pivaloyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Key Validation:

- Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc).

- Confirm structure via H NMR (e.g., furan protons at δ 6.3–7.2 ppm, pyridine protons at δ 8.0–8.5 ppm) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for cross-coupling efficiency. Evidence suggests Pd(PPh₃)₄ provides >80% yield in DMF at 90°C .

- Solvent Effects: Polar aprotic solvents (DMF, DMAc) enhance furan-pyridine coupling compared to THF .

- Temperature Control: Lower temperatures (0–5°C) during pivaloylation reduce side reactions (e.g., over-acylation) .

- Additives: Use molecular sieves to absorb water in amidation steps, improving reagent stability .

Data-Driven Example:

A 15% yield increase was observed when replacing triethylamine with DMAP (4-dimethylaminopyridine) as a base, likely due to enhanced nucleophilicity of the amine intermediate .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- H/C NMR: Assign furan (δ 6.3–7.2 ppm), pyridine (δ 8.0–8.5 ppm), and pivalamide (δ 1.2 ppm for tert-butyl group) signals .

- FT-IR: Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error (e.g., C₁₆H₁₉N₂O₂⁺ expected m/z 287.1396) .

- HPLC: Assess purity (>98% via C18 column, 70:30 MeOH/H₂O) .

Advanced: How does the furan ring's electronic nature influence the compound's reactivity in further functionalization?

Methodological Answer:

The electron-rich furan ring facilitates electrophilic aromatic substitution (EAS) but complicates nucleophilic reactions:

- EAS Example: Nitration occurs at the furan C5 position using HNO₃/H₂SO₄, confirmed by H NMR downfield shifts (δ 8.1–8.3 ppm) .

- Limitations: Direct alkylation requires Lewis acids (e.g., AlCl₃) due to furan’s low reactivity toward weak electrophiles .

- Computational Insight: DFT calculations (B3LYP/6-31G*) show furan’s HOMO (-5.8 eV) directs electrophiles to the oxygen-adjacent carbon .

Contradiction Note:

While furan enhances π-π stacking in biological assays, its susceptibility to oxidation (e.g., ring-opening under H₂O₂) necessitates stabilizing additives like BHT .

Basic: What are the key challenges in purifying this compound, and how can they be addressed?

Methodological Answer:

Common challenges and solutions:

- Hydrophobicity: The tert-butyl group reduces solubility in polar solvents. Use gradient elution (hexane → ethyl acetate) in column chromatography .

- By-Products: Unreacted pivaloyl chloride forms HCl salts. Neutralize with NaHCO₃ washes during workup .

- Crystallization: Slow evaporation from EtOAc/hexane (1:3) yields high-purity crystals (>99% by HPLC) .

Validation:

XRPD (X-ray powder diffraction) confirms crystalline homogeneity, with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9° .

Advanced: What computational methods are suitable for modeling the compound's interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4). The pyridine nitrogen shows strong hydrogen bonding with heme iron (ΔG = -9.2 kcal/mol) .

- MD Simulations (GROMACS): Assess stability in lipid bilayers (POPC model). The furan ring aligns parallel to membrane surfaces, enhancing permeability .

- QSAR Modeling: Correlate logP (calculated: 2.8) with bioavailability. Adjust substituents (e.g., –CF₃) to optimize ADME properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.